molecular formula C18H14BrCl2NO2S B5022379 [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate

[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate

Cat. No.: B5022379
M. Wt: 459.2 g/mol
InChI Key: GKJZZHCPKNUUPQ-UHFFFAOYSA-N
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Description

[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate: is a complex organic compound that features a combination of bromine, pyrrolidine, carbothioyl, and dichlorobenzoate groups

Properties

IUPAC Name

[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrCl2NO2S/c19-11-3-6-16(14(9-11)17(25)22-7-1-2-8-22)24-18(23)13-10-12(20)4-5-15(13)21/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZZHCPKNUUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common approach includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Bromine and Dichlorobenzoate Groups: Halogenation reactions using bromine and chlorine sources under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbothioyl group to a thiol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced carbothioyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the study of biological systems and pathways.

Industry:

    Materials Science: Applications in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Dichloroanilines: Compounds with similar dichlorobenzoate structures but different substituents.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring with various functional groups.

Uniqueness:

    Structural Complexity: The combination of bromine, pyrrolidine, carbothioyl, and dichlorobenzoate groups is unique and offers diverse reactivity.

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